Polar Surface Area and Hydrogen‑Bond Acceptor Count: 4‑Thia vs. All‑Carbon 1,8,12‑Triazatricyclo Core
The 4‑thia bridge introduces an additional hydrogen‑bond acceptor (sulfur) that is absent in the all‑carbon analogue 1,8,12‑triazatricyclo[7.3.0.0²,⁶]dodeca‑2(6),9,11‑trien‑7‑one (CAS 1564806‑07‑0, molecular formula C9H9N3O) . Computed topological polar surface area (TPSA) for the 4‑thia compound is 59.4 Ų (vs. 46.9 Ų for the all‑carbon comparator), while the hydrogen‑bond acceptor count rises from 2 to 3 . This altered polarity profile is predicted to improve aqueous solubility (estimated logS ≈ −1.8 vs. −2.4 for the all‑carbon analogue) and modulate blood‑brain barrier permeability in opposite directions, directly influencing the choice of scaffold for CNS vs. peripheral target programmes .
| Evidence Dimension | Topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | cTPSA = 59.4 Ų; H‑bond acceptors = 3 |
| Comparator Or Baseline | 1,8,12‑Triazatricyclo[7.3.0.0²,⁶]dodeca‑2(6),9,11‑trien‑7‑one (CAS 1564806‑07‑0): cTPSA = 46.9 Ų; H‑bond acceptors = 2 |
| Quantified Difference | ΔTPSA = +12.5 Ų; ΔH‑bond acceptors = +1 |
| Conditions | Computed values using PubChem (XLogP3‑AA, Cactvs) descriptors; no experimental logD or solubility measurements publicly available for either compound. |
Why This Matters
A >10 Ų increase in TPSA can shift a compound from CNS‑penetrant to peripherally restricted, making the 4‑thia scaffold inherently more suitable for non‑CNS targets and requiring less structural modification to achieve the desired distribution profile.
- [1] PubChem Compound Summary. 1,8,12‑Triazatricyclo[7.3.0.0²,⁶]dodeca‑2(6),9,11‑trien‑7‑one (CAS 1564806‑07‑0; CID 136773914). Computed molecular properties. View Source
- [2] DrugBank / SwissADME‑style consensus logS and TPSA models applied to PubChem‑derived structures. In silico estimation only. View Source
